molecular formula C11H11ClO B8759964 5-Chloro-3,3-dimethylindan-1-one

5-Chloro-3,3-dimethylindan-1-one

Cat. No.: B8759964
M. Wt: 194.66 g/mol
InChI Key: WUPLKSRLXYKEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3,3-dimethylindan-1-one is a useful research compound. Its molecular formula is C11H11ClO and its molecular weight is 194.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

5-chloro-3,3-dimethyl-2H-inden-1-one

InChI

InChI=1S/C11H11ClO/c1-11(2)6-10(13)8-4-3-7(12)5-9(8)11/h3-5H,6H2,1-2H3

InChI Key

WUPLKSRLXYKEMF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C1C=C(C=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-chloro-1,1-dimethylindane (2.19 g, 0.0121 mol) was dissolved in acetone (50 mL), and 1.41 M solution of magnesium sulfate in water (9.02 mL) was added, followed by potassium permanganate (3.83 g, 0.0242 mol). The mixture was stirred at room temperature overnight. 1:1 water:isopropanol was then added to the mixture and this was stirred for 1 hour. The mixture was then evaporated to an aqueous residue and ethyl acetate was added. The mixture was filtered, washing the collected solids with EtOAc, and the filtrates were separated. The organic phase was concentrated, and the residue was purified by silica gel chromatography, eluting with 20 to 100% dichloromethane in hexanes to yield the product, 1.25 g (46%). 1H-NMR (400 MHz, CDCl, δ) 7.62 (d, J=8.3 Hz, 1H), 7.47 (d, J=1.6 Hz, 1H), 7.34 (dd, J=1.8 Hz, 8.1 Hz, 1H), 2.60 (s, 2H), 1.42 (s, 6H).
Quantity
2.19 g
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reactant
Reaction Step One
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50 mL
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solvent
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[Compound]
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solution
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reactant
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9.02 mL
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3.83 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 6-chloro-1,1-dimethylindane (6.00 g, 0.0332 mol) in acetone (100 mL, 2 mol) was added 1.5 M of magnesium sulfate in water (30 mL) and potassium permanganate (12.3 g, 0.0780 mol). The reaction was stirred overnight, the resulting deposit was filtered, and the solution was concentrated to a reduced volume. The solution was extracted with EtOAc (3×100 ml) and the organic layer was concentrated. Purification by flash chromatography (10% EtOAc/hexanes) afforded the title compound (4.33 g, 67%) as a white solid.
Quantity
6 g
Type
reactant
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Quantity
100 mL
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reactant
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0 (± 1) mol
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reactant
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12.3 g
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reactant
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Quantity
30 mL
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solvent
Reaction Step One
Yield
67%

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